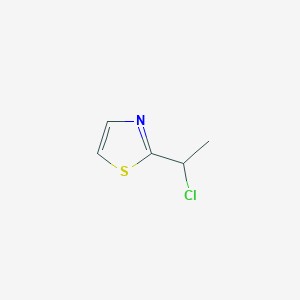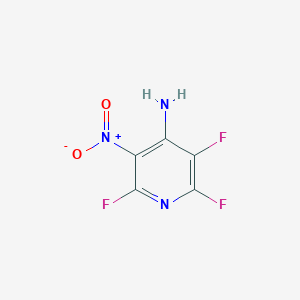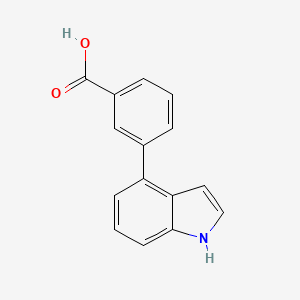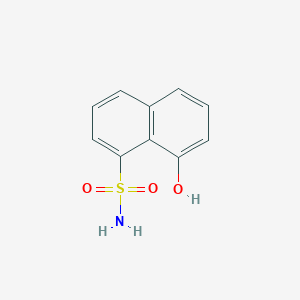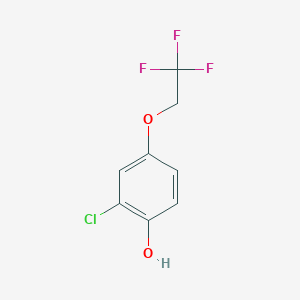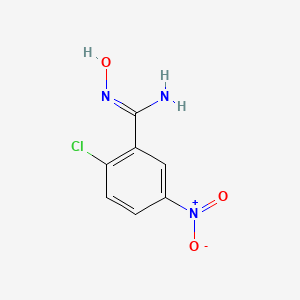
2-Chloro-5-nitrobenzamide oxime
Vue d'ensemble
Description
2-Chloro-5-nitrobenzamide oxime is a chemical compound with the molecular formula C7H6ClN3O3 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H6ClN3O3 . The molecular weight of this compound is 215.596 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 215.596 and a linear formula of C7H6ClN3O3 .Applications De Recherche Scientifique
DNA Damage and Repair Mechanisms
Studies have investigated the cytotoxicity mechanisms of various compounds through DNA damage, particularly focusing on the role of free radicals and oxidative stress. For instance, the cytotoxicity of peroxynitrite, an oxidant formed by the reaction of nitric oxide with superoxide anion, has been linked to DNA strand breakage and activation of poly (ADP-ribose) synthetase (PARS), leading to cellular energy depletion (Szabó et al., 1996). This mechanism suggests a possible area of research for compounds like 2-Chloro-5-nitrobenzamide oxime, which could interact similarly with DNA or influence oxidative stress pathways.
Reductive Chemistry in Drug Design
The reductive chemistry of certain compounds has been explored for their selective toxicity towards hypoxic cells, a characteristic beneficial for anticancer drug design. One example is the study of bioreductive drugs whose cytotoxicity under hypoxic conditions is due to the enzymatic reduction of nitro groups to amine or hydroxylamine (Palmer et al., 1995). Research into this compound might explore its reductive chemistry and potential application in targeting hypoxic tumor environments.
Molecular Engineering and Crystal Design
Research into hydrogen and halogen bonding in molecular crystals highlights the potential for designing materials with specific properties. Studies on molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes demonstrate the intricate balance between these interactions for crystal engineering (Saha et al., 2005). This research avenue might be relevant for this compound in designing new materials or studying its crystal structure.
Antioxidant and Neuroprotective Research
The exploration of compounds with antioxidant and neuroprotective properties, such as oxyresveratrol derivatives, suggests a potential research direction for this compound in investigating its antioxidant capacity or protective effects against oxidative stress-induced cellular damage (Hur et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N'-hydroxy-5-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c8-6-2-1-4(11(13)14)3-5(6)7(9)10-12/h1-3,12H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGGKLALGDINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=NO)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-81-7 | |
| Record name | 2-Chloro-N-hydroxy-5-nitrobenzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


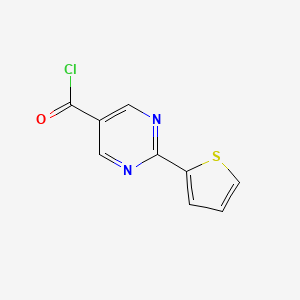
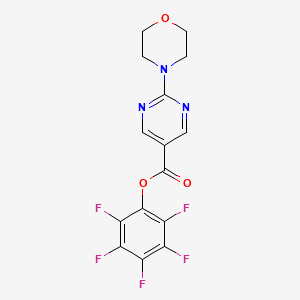
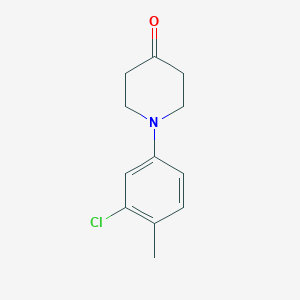

![cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613515.png)
![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613516.png)
